1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic Acid
CAS No.:
Cat. No.: VC15746808
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FO3 |
|---|---|
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H15FO3/c1-17-11-5-4-9(8-10(11)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | OYYKTJOMSKEMMC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Introduction
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic acid is a synthetic organic compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol. It is characterized by its purity, typically being ≥95% . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a fluorine atom and a methoxy group attached to a phenyl ring linked to a cyclopentane carboxylic acid moiety.
Synthesis and Preparation
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. These may include Friedel-Crafts acylation, followed by reduction and oxidation steps to introduce the carboxylic acid functionality. The specific conditions and reagents used can vary based on the desired yield and purity.
Applications and Biological Activity
While specific biological activities of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic acid are not widely documented, compounds with similar structures often exhibit potential in pharmaceutical applications, such as anti-inflammatory or antimicrobial activities. The presence of fluorine and methoxy groups can enhance lipophilicity and metabolic stability, making it a candidate for further drug development.
Research Findings and Future Directions
Research on compounds like 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarboxylic acid is ongoing, with a focus on optimizing synthesis methods and exploring their pharmacological properties. Future studies may involve in vitro and in vivo assessments to determine its efficacy and safety as a potential therapeutic agent.
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